Calpain inhibitor II
CAS No.: 110115-07-6
VCID: VC0518023
Molecular Formula: C19H35N3O4S
Molecular Weight: 401.6 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Description |
Calpain Inhibitor II, also known as ALLM (N-Acetyl-Leu-Leu-Methioninal), is a potent inhibitor of calpain, a family of calcium-activated cysteine proteases. These enzymes play crucial roles in various cellular processes, including protein degradation, cell signaling, and apoptosis. Calpain Inhibitor II is widely used in research to study the mechanisms of neurodegenerative diseases, cardiovascular disorders, cancer, and muscle biology. Mechanism of ActionCalpain Inhibitor II operates through a non-competitive inhibition mechanism. It binds to the enzyme's active site, altering its conformation and disrupting its catalytic function. This specificity allows for detailed studies of calpain's role in cellular processes, including muscle atrophy, neuronal cell death, and tumor progression. Applications in ResearchCalpain Inhibitor II is utilized in several research areas:
Comparison with Other Calpain Inhibitors
Research Findings and ImplicationsStudies using Calpain Inhibitor II have shown its potential in modulating calpain activity, which is crucial for understanding disease mechanisms. For instance, in neurodegenerative diseases, inhibiting calpain can reduce neuronal damage by preventing excessive proteolysis. In cancer research, Calpain Inhibitor II helps explore how calpain influences tumor cell migration and invasion. |
||||||||||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 110115-07-6 | ||||||||||||||||||||
Product Name | Calpain inhibitor II | ||||||||||||||||||||
Molecular Formula | C19H35N3O4S | ||||||||||||||||||||
Molecular Weight | 401.6 g/mol | ||||||||||||||||||||
IUPAC Name | (2S)-2-acetamido-4-methyl-N-[(2S)-4-methyl-1-[[(2S)-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1-oxopentan-2-yl]pentanamide | ||||||||||||||||||||
Standard InChI | InChI=1S/C19H35N3O4S/c1-12(2)9-16(20-14(5)24)19(26)22-17(10-13(3)4)18(25)21-15(11-23)7-8-27-6/h11-13,15-17H,7-10H2,1-6H3,(H,20,24)(H,21,25)(H,22,26)/t15-,16-,17-/m0/s1 | ||||||||||||||||||||
Standard InChIKey | RJWLAIMXRBDUMH-ULQDDVLXSA-N | ||||||||||||||||||||
Isomeric SMILES | CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C=O)NC(=O)C | ||||||||||||||||||||
SMILES | CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCSC)C=O)NC(=O)C | ||||||||||||||||||||
Canonical SMILES | CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCSC)C=O)NC(=O)C | ||||||||||||||||||||
Appearance | Solid powder | ||||||||||||||||||||
Purity | >98% (or refer to the Certificate of Analysis) | ||||||||||||||||||||
Sequence | LLM | ||||||||||||||||||||
Shelf Life | >2 years if stored properly | ||||||||||||||||||||
Solubility | Soluble in DMSO | ||||||||||||||||||||
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). | ||||||||||||||||||||
Synonyms | calpain inhibitor 2 N-acetyl-Leu-Leu-methioninal N-acetylleucyl-leucyl-methioninal N-ALLM SUAM-312 |
||||||||||||||||||||
Reference | 1: Mikosik A, Henc I, Ruckemann-Dziurdzińska K, Frąckowiak JE, Płoszyńska A, Balcerska A, Bryl E, Witkowski JM. Increased μ-Calpain Activity in Blasts of Common B-Precursor Childhood Acute Lymphoblastic Leukemia Correlates with Their Lower Susceptibility to Apoptosis. PLoS One. 2015 Aug 28;10(8):e0136615. doi: 10.1371/journal.pone.0136615. eCollection 2015. Erratum in: PLoS One. 2015;10(9):e0139063. PubMed PMID: 26317226; PubMed Central PMCID: PMC4552652. 2: Rose AH, Huang Z, Mafnas C, Hara JH, Hoffmann FW, Hashimoto AS, Bertino P, Hoffmann PR. Calpain-2 Inhibitor Therapy Reduces Murine Colitis and Colitis-associated Cancer. Inflamm Bowel Dis. 2015 Sep;21(9):2005-15. doi: 10.1097/MIB.0000000000000471. PubMed PMID: 26076056; PubMed Central PMCID: PMC4540674. 3: Xu B, Liu W, Deng Y, Yang TY, Feng S, Xu ZF. Inhibition of calpain prevents manganese-induced cell injury and alpha-synuclein oligomerization in organotypic brain slice cultures. PLoS One. 2015 Mar 10;10(3):e0119205. doi: 10.1371/journal.pone.0119205. eCollection 2015. PubMed PMID: 25756858; PubMed Central PMCID: PMC4355489. 4: Roseblade A, Luk F, Ung A, Bebawy M. Targeting microparticle biogenesis: a novel approach to the circumvention of cancer multidrug resistance. Curr Cancer Drug Targets. 2015;15(3):205-14. PubMed PMID: 25714701. 5: Konze SA, van Diepen L, Schröder A, Olmer R, Möller H, Pich A, Weißmann R, Kuss AW, Zweigerdt R, Buettner FF. Cleavage of E-cadherin and β-catenin by calpain affects Wnt signaling and spheroid formation in suspension cultures of human pluripotent stem cells. Mol Cell Proteomics. 2014 Apr;13(4):990-1007. doi: 10.1074/mcp.M113.033423. Epub 2014 Jan 30. PubMed PMID: 24482122; PubMed Central PMCID: PMC3977196. 6: Ali MA, Stepanko A, Fan X, Holt A, Schulz R. Calpain inhibitors exhibit matrix metalloproteinase-2 inhibitory activity. Biochem Biophys Res Commun. 2012 Jun 22;423(1):1-5. doi: 10.1016/j.bbrc.2012.05.005. Epub 2012 May 7. PubMed PMID: 22575511. 7: Fujita H, Kato T, Watanabe N, Takahashi T, Kitagawa S. Stimulation of human formyl peptide receptors by calpain inhibitors: homology modeling of receptors and ligand docking simulation. Arch Biochem Biophys. 2011 Dec 15;516(2):121-7. doi: 10.1016/j.abb.2011.09.017. Epub 2011 Oct 7. PubMed PMID: 22005393. 8: Gilchrist JS, Cook T, Abrenica B, Rashidkhani B, Pierce GN. Extensive autolytic fragmentation of membranous versus cytosolic calpain following myocardial ischemia-reperfusion. Can J Physiol Pharmacol. 2010 May;88(5):584-94. doi: 10.1139/y10-031. PubMed PMID: 20555428. 9: Kindle KB, Collins HM, Heery DM. MOZ-TIF2-mediated destruction of CBP/p300 is blocked by calpain inhibitor 2. Leukemia. 2010 Jul;24(7):1359-61. doi: 10.1038/leu.2010.92. Epub 2010 May 20. PubMed PMID: 20485379. 10: Li Y, Gong ZH, Sheng L, Gong YT, Tan XY, Li WM, Dong DL, Yang BF, Fu SB, Xue HJ. Anti-apoptotic effects of a calpain inhibitor on cardiomyocytes in a canine rapid atrial fibrillation model. Cardiovasc Drugs Ther. 2009 Oct;23(5):361-8. doi: 10.1007/s10557-009-6199-y. PubMed PMID: 19882242. 11: Campbell M, Nguyen AT, Kiang AS, Tam LC, Gobbo OL, Kerskens C, Ni Dhubhghaill S, Humphries MM, Farrar GJ, Kenna PF, Humphries P. An experimental platform for systemic drug delivery to the retina. Proc Natl Acad Sci U S A. 2009 Oct 20;106(42):17817-22. doi: 10.1073/pnas.0908561106. Epub 2009 Oct 12. PubMed PMID: 19822744; PubMed Central PMCID: PMC2760489. 12: Lendeckel U, Goette A. Calpain in atrial fibrillation: friend or foe?: editorial to: "anti-apoptotic effects of a calpain inhibitor on cardiomyocytes in a canine rapid atrial fibrillation model" by Yue Li et al. Cardiovasc Drugs Ther. 2009 Oct;23(5):339-40. doi: 10.1007/s10557-009-6200-9. PubMed PMID: 19813082. 13: Luong MW, Rabkin SW. Verapamil but not calpain or creatine alters arsenate-induced cardiac cell death. Toxicol Ind Health. 2009 Apr;25(3):169-76. doi: 10.1177/0748233709105593. PubMed PMID: 19482910. 14: Nanduri J, Wang N, Yuan G, Khan SA, Souvannakitti D, Peng YJ, Kumar GK, Garcia JA, Prabhakar NR. Intermittent hypoxia degrades HIF-2alpha via calpains resulting in oxidative stress: implications for recurrent apnea-induced morbidities. Proc Natl Acad Sci U S A. 2009 Jan 27;106(4):1199-204. doi: 10.1073/pnas.0811018106. Epub 2009 Jan 14. PubMed PMID: 19147445; PubMed Central PMCID: PMC2626608. 15: Aggeli IK, Beis I, Gaitanaki C. Oxidative stress and calpain inhibition induce alpha B-crystallin phosphorylation via p38-MAPK and calcium signalling pathways in H9c2 cells. Cell Signal. 2008 Jul;20(7):1292-302. doi: 10.1016/j.cellsig.2008.02.019. Epub 2008 Mar 4. Erratum in: Cell Signal. 2008 Sep;20(9):1695. PubMed PMID: 18420382. 16: Yoon S, Choi J, Haam J, Choe H, Kim D. Reduction of mint-1, mint-2, and APP overexpression in okadaic acid-treated neurons. Neuroreport. 2007 Dec 3;18(18):1879-83. PubMed PMID: 18007179. 17: Xue HJ, Li WM, Li Y, Gong YT, Sheng L, Zhang L, Chu S. [Effect of calpain 1 on structural remodeling and contractile dysfunction in atrial fibrillation: experiment with dogs]. Zhonghua Yi Xue Za Zhi. 2007 Aug 28;87(32):2285-8. Chinese. PubMed PMID: 18001554. 18: Kung HN, Chien CL, Chau GY, Don MJ, Lu KS, Chau YP. Involvement of NO/cGMP signaling in the apoptotic and anti-angiogenic effects of beta-lapachone on endothelial cells in vitro. J Cell Physiol. 2007 May;211(2):522-32. PubMed PMID: 17192848. 19: Muruganandan S, Cribb AE. Calpain-induced endoplasmic reticulum stress and cell death following cytotoxic damage to renal cells. Toxicol Sci. 2006 Nov;94(1):118-28. Epub 2006 Aug 18. PubMed PMID: 16920763. 20: Calle Y, Carragher NO, Thrasher AJ, Jones GE. Inhibition of calpain stabilises podosomes and impairs dendritic cell motility. J Cell Sci. 2006 Jun 1;119(Pt 11):2375-85. PubMed PMID: 16723743. | ||||||||||||||||||||
PubChem Compound | 121855 | ||||||||||||||||||||
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume